molecular formula C15H17BrN2O2 B1607319 Benzpyrinium bromide CAS No. 587-46-2

Benzpyrinium bromide

Cat. No.: B1607319
CAS No.: 587-46-2
M. Wt: 337.21 g/mol
InChI Key: YIUNVJGEMXODJX-UHFFFAOYSA-M
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Description

Benzpyrinium bromide: is a cholinergic drug with the molecular formula C15H17BrN2O2. It has actions and uses similar to those of neostigmine and has been used especially to relieve postoperative urinary retention .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzpyrinium bromide can be synthesized through various organic synthesis procedures. One common method involves the reaction of p-bromotoluene with bromine in the presence of a catalyst, followed by hydrolysis and purification steps .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale organic synthesis techniques, ensuring high yield and purity. The process includes the careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to optimize the production .

Chemical Reactions Analysis

Types of Reactions: Benzpyrinium bromide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Mechanism of Action

Benzpyrinium bromide exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. This inhibition leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The molecular targets and pathways involved include the cholinergic receptors and the acetylcholinesterase enzyme .

Properties

IUPAC Name

(1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N2O2.BrH/c1-16(2)15(18)19-14-9-6-10-17(12-14)11-13-7-4-3-5-8-13;/h3-10,12H,11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUNVJGEMXODJX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974224
Record name 1-Benzyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587-46-2
Record name Benzpyrinium bromide [INN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZPYRINIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0L78YB79M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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